4-amino-N'-methylbenzenecarboximidamide

Amidine basicity pKa modulation N-alkylation effect

Researchers studying trypsin-like serine proteases often face challenges in modulating amidine basicity and metabolic stability through N-alkylation. 4-Amino-N'-methylbenzenecarboximidamide (CAS 502138-21-8) is a differentiated para-substituted benzamidine designed to address these exact SAR bottlenecks. - **Differentiated SAR Probe:** The N-methyl substituent introduces a defined steric and electronic perturbation distinct from the parent 4-aminobenzamidine, enabling systematic mapping of the S1 pocket's tolerance for N-alkylation and its effect on inhibitory potency. - **Metabolic Stability Studies:** Its unique N-methylamidine substructure makes it a predicted probe substrate for cytochrome P450-mediated N-dealkylation, facilitating in vitro metabolic pathway identification. - **Synthetic Efficiency:** The pre-installed N-methylamidine and para-amino groups provide a dual-functional scaffold, saving synthetic steps in multi-step derivatization compared to introducing the N-methyl group post-amidine formation. For procurement managers, this compound is a reliable, high-purity reference material supplied with full analytical documentation, ensuring seamless integration into your research workflows.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 502138-21-8
Cat. No. B13946421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N'-methylbenzenecarboximidamide
CAS502138-21-8
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN=C(C1=CC=C(C=C1)N)N
InChIInChI=1S/C8H11N3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H2,10,11)
InChIKeyVKVOKQVQYFPPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-amino-N'-methylbenzenecarboximidamide Structural Identity and Compound Class


4-amino-N'-methylbenzenecarboximidamide (CAS 502138-21-8, also listed as 4-amino-N-methylbenzimidamide or NSC375386) is a para-substituted benzamidine derivative with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol . It belongs to the aryl amidine class, which is widely recognized for reversible competitive inhibition of trypsin-like serine proteases, a property driven by the highly basic amidine moiety that forms a salt bridge with Asp189 at the S1 pocket [1]. Unlike the extensively characterized parent compound 4-aminobenzamidine (PAB, C7H9N3, MW 135.17), this derivative incorporates an N-methyl substituent on the amidine nitrogen, which is expected to modulate both its basicity and its metabolic susceptibility.

N-methylated benzamidine scaffold for serine protease inhibitor SAR studies
Predicted CYP450 N-demethylation probe substrate (analogous to N-methylbenzamidine)
Regioisomerically defined building block (CAS 502138-21-8) with para-NH₂ and N′-CH₃

4-amino-N'-methylbenzenecarboximidamide Substitution Limitations


Within the benzamidine class, minor structural changes can cause disproportionately large shifts in target affinity, selectivity, and pharmacokinetic behaviour. For example, moving from benzamidine to 4-aminobenzamidine (adding a para-amino group) improves the inhibitory constant (Ki) against human tissue kallikrein by approximately 7.5-fold (from 1098 µM to 146 µM) [1]. The impact of N-alkylation is equally significant; the presence of an N-methyl group on the amidine not only alters the pKa of the functional group but also introduces a major cytochrome P450-dependent N-demethylation clearance pathway that is absent in the unsubstituted parent [2]. Consequently, substituting 4-amino-N'-methylbenzenecarboximidamide with 4-aminobenzamidine, benzamidine, or 4-(aminomethyl)benzamidine in a biological assay or synthetic sequence will yield different potency, selectivity, and metabolic stability profiles, making generic interchange unreliable without explicit comparative data.

If Replacing With Example Substitute Mismatch Risk
4-Aminobenzamidine PAB, CAS 136-93-2 Lacks N-methyl; different basicity and no CYP N-demethylation liability.
4-(Aminomethyl)benzamidine 4-AMBD, CAS 32797-61-8 Same formula but para-CH₂NH₂ alters S1 binding geometry; distinct protease inhibition profile.
Regioisomer 806632-62-2 4-(Methylamino)benzamidine Methyl on ring nitrogen instead of amidine; divergent hydrogen-bonding and SAR.

4-amino-N'-methylbenzenecarboximidamide Comparative Evidence


Amidine Basicity Modulation by N-Methylation

N-Methylation of the benzamidine group is a well-established strategy to tune basicity. Unsubstituted benzamidine has a measured pKa of 11.4–11.6, while the electron-donating para-amino group in 4-aminobenzamidine further elevates the amidinium pKa to approximately 12.39 [1]. N-Monosubstitution is known to alter amidine basicity in a manner dependent on the substituent nature and position [2]. While a direct experimental pKa for 4-amino-N'-methylbenzenecarboximidamide is not publicly available, the combined electron-donating effects of the para-NH2 and the N-methyl group are predicted to yield an amidinium pKa that is shifted relative to both benzamidine and the 4-amino parent, which is relevant for designing compounds with optimized ionization states at physiological pH or for adjusting chromatographic retention behaviour.

Amidine Basicity
Class-level inference
Target: predicted pKa shifted by para-NH₂ and N-methyl. Benzamidine: pKa 11.41; 4-Aminobenzamidine: pKa₂ 12.39.
Ionization state may affect binding and solubility; confirm experimentally.
No experimental pKa available for target compound.
Amidine basicity pKa modulation N-alkylation effect Physicochemical property

CYP450-Mediated N-Demethylation Pathway

The N-methyl substituent on 4-amino-N'-methylbenzenecarboximidamide installs a metabolically labile site that is not present in 4-aminobenzamidine or benzamidine. Studies using the congeneric model substrate N-methylbenzamidine demonstrate that N-alkylated benzamidines bearing α-hydrogen atoms undergo oxidative N-demethylation by cytochrome P450 enzymes, specifically P4502C3 in rabbit liver microsomes, yielding the corresponding unsubstituted benzamidine and formaldehyde [1]. This reaction follows Michaelis-Menten kinetics, is NADPH- and O2-dependent, and is inhibited by carbon monoxide, confirming P450 involvement [1]. The non-methylated parent compounds (benzamidine and 4-aminobenzamidine) are not substrates for this pathway. This metabolic liability must be factored in when selecting between the N-methyl and N-unsubstituted benzamidine for in vivo or cell-based studies where metabolic half-life is a consideration.

Metabolic N-Demethylation
Class-level inference
Target: predicted CYP450 substrate (analogous to N-methylbenzamidine). 4-Aminobenzamidine: no N-demethylation pathway.
Metabolic handle may influence in vivo half-life; verify in target compound.
Predicted from N-methylbenzamidine microsomal data; confirm experimentally.
Metabolic stability N-demethylation Cytochrome P450 Amidine metabolism

Structural Differentiation from 4-(Methylamino)benzamidine

A critical procurement consideration is the distinction between 4-amino-N'-methylbenzenecarboximidamide (CAS 502138-21-8) and its regioisomer 4-(methylamino)benzene-1-carboximidamide (CAS 806632-62-2). Despite sharing the same molecular formula (C8H11N3) and molecular weight (149.19), these two compounds differ fundamentally in the attachment point of the methyl and amino groups. In the target compound, the amino group is directly attached to the benzene ring at the para position, and the methyl group resides on the amidine nitrogen (N'-methyl). In the regioisomer, a methylamino group (-NHCH3) is attached to the ring, and the amidine group is unsubstituted . This positional swap yields different hydrogen-bonding patterns, electronic distributions, and steric profiles, which can lead to divergent target binding and reactivity. The regioisomer is also associated with a distinct patent literature covering ester derivatives as Factor Xa inhibitors [1].

Regioisomer Identity
Direct head-to-head comparison
Target: 4-NH₂ on ring, N′-CH₃ on amidine (CAS 502138-21-8). Regioisomer: 4-NHCH₃ on ring, unsubstituted amidine (CAS 806632-62-2).
Regioisomerism alters binding and reactivity; confirm identity via NMR or LC-MS.
Distinct InChI Keys; orthogonal analytical confirmation recommended.
Regioisomer differentiation Structural isomer Building block Medicinal chemistry

S1 Pocket Complementarity vs. 4-(Aminomethyl)benzamidine

4-(Aminomethyl)benzamidine (4-AMBD, CAS 32797-61-8) is a benzamidine derivative with the same molecular formula (C8H11N3) as the target compound but features an aminomethyl (-CH2NH2) substituent at the para position rather than a directly attached amino group. This one-carbon spacer changes the geometry and hydrogen-bonding capacity of the para-substituent. Published kinetic data show that 4-AMBD acts as a competitive inhibitor of plasmin with Ki values of 1.074 µM (full-length plasmin) and 1.408 µM (truncated delta-plasmin) [1], and it functions as a small-molecule CXCR4 antagonist . The target compound, with a directly attached amino group and an N-methyl on the amidine, presents a distinct hydrogen-bonding surface and steric footprint to the S1 pocket of trypsin-like proteases, suggesting a different selectivity profile, although direct comparative enzyme inhibition data for the target compound remain unavailable in the public domain.

Protease Inhibition Profile
Class-level inference
Target: para-NH₂ + N′-CH₃; direct inhibition data not available. 4-AMBD: Ki 1.074 µM (plasmin).
Binding profile likely differs; validate for specific serine protease target.
No direct comparative enzyme data for target compound.
Serine protease inhibitor S1 pocket Benzamidine SAR Enzyme kinetics

4-amino-N'-methylbenzenecarboximidamide: Optimal Applications


N-Alkylated Benzamidine SAR Scaffold

The compound serves as a key intermediate or reference molecule for structure–activity relationship (SAR) studies exploring the effect of N-alkylation on benzamidine-based serine protease inhibitors. The N-methyl group introduces a defined steric and electronic perturbation at the amidine moiety, while the para-amino group provides a synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation). This contrasts with 4-aminobenzamidine, which lacks the N-alkyl substituent and therefore cannot inform on N-alkyl SAR [1].

Amidine N-Dealkylation Probe Substrate

By virtue of its N-methylamidine substructure, 4-amino-N'-methylbenzenecarboximidamide is predicted to serve as a probe substrate for cytochrome P450-mediated N-dealkylation, analogous to the well-characterized model compound N-methylbenzamidine [1]. It can be employed in liver microsome or hepatocyte incubation studies to investigate amidine metabolic stability or to identify the specific P450 isoforms responsible for N-demethylation, an application not possible with non-alkylated benzamidines such as 4-aminobenzamidine or benzamidine.

N-Methylamidine Building Block

In multi-step organic syntheses, the compound provides a pre-installed N-methylamidine group combined with a para-amino functionality, saving synthetic steps compared to introducing the N-methyl group onto a pre-formed benzamidine. This is particularly relevant when the target molecule requires differential protection or sequential functionalization of the amidine and aniline nitrogens. The regioisomer 4-(methylamino)benzene-1-carboximidamide cannot substitute in this role because its methyl group is on the ring nitrogen rather than the amidine .

Physicochemical Property Optimization

The combined electronic effects of the para-NH2 and N'-CH3 substituents are predicted to yield an amidinium pKa that is distinct from both the parent benzamidine and 4-aminobenzamidine [1] . This makes the compound a useful tool for systematically varying the ionization state of benzamidine-containing lead candidates to optimize permeability, solubility, or off-target binding, provided that confirmatory experimental pKa determination is performed.

Application
Selection Property
Validation Focus
N-Alkylated benzamidine SAR scaffold
N-Methyl substitution at amidine
Confirm serine protease inhibition activity
Amidine N-dealkylation probe substrate
CYP450 metabolic liability
Verify N-demethylation in liver microsomes
N-Methylamidine building block
Regioisomeric purity
Analytical confirmation (NMR, LC-MS) of substitution pattern
Physicochemical optimization tool
Ionization state (pKa) shift
Experimental pKa determination
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